1-Decyl-3-methylimidazolium hexafluorophosphate

概要

説明

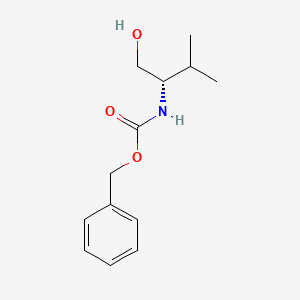

1-Decyl-3-methylimidazolium hexafluorophosphate is a type of ionic liquid . It has a molecular weight of 368.35 . It is a white to off-white solid or liquid at room temperature . It has electrochemical applications .

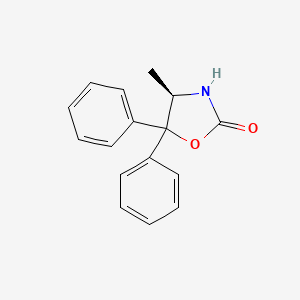

Molecular Structure Analysis

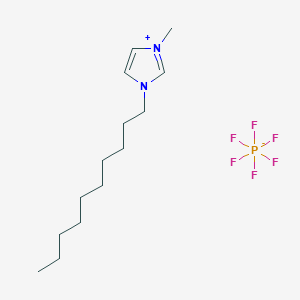

The molecular formula of 1-Decyl-3-methylimidazolium hexafluorophosphate is C14H27N2PF6 . The InChI code is 1S/C14H27N2.F6P/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;1-7(2,3,4,5)6/h12-14H,3-11H2,1-2H3;/q+1;-1 .Physical And Chemical Properties Analysis

1-Decyl-3-methylimidazolium hexafluorophosphate is a white to off-white solid or liquid at room temperature . It has a melting point of 30-35 °C .科学的研究の応用

Ecotoxicology Studies

This compound has been used in studies to understand its toxic effects on aquatic organisms. For instance, it has been found to have acute, chronic, and intergenerational toxic effects on the water flea, Moina macrocopa . The study showed that this ionic liquid exhibited high toxicity to M. macrocopa, significantly inhibiting the survivorship, development, and reproduction of the water flea .

Antimicrobial Applications

Imidazolium-based ionic liquids, including 1-Decyl-3-methylimidazolium hexafluorophosphate, have been evaluated for their antimicrobial properties against a wide range of bacteria and fungi . These compounds have demonstrated significant antibacterial and antifungal activity .

Clathrate Hydrate Crystal Inhibitor

1-Decyl-3-methylimidazolium hexafluorophosphate has been used as a clathrate hydrate crystal inhibitor in drilling fluid . This application is particularly important in the oil and gas industry where the formation of clathrate hydrates can cause blockages in pipelines .

Microextraction Solvent

This ionic liquid has been used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics . This application is crucial in ensuring the safety and quality of these products .

Host-Guest Inclusion Complexation Studies

1-Decyl-3-methylimidazolium hexafluorophosphate has been used as a substrate in host-guest inclusion complexation studies with β-cyclodextrin . These studies are important in understanding molecular interactions and can have implications in drug delivery systems .

Green Chemistry

Ionic liquids, including 1-Decyl-3-methylimidazolium hexafluorophosphate, are being increasingly used in green chemistry due to their unique physical, chemical, and biological properties . They find applications in various fields such as chemical separations, electrochemistry, organic chemistry, polymer chemistry, biocatalysis, biomass conversion, solar and thermal energy conversion, and biological and medical procedures .

作用機序

Target of Action

The primary target of the ionic liquid 1-Decyl-3-methylimidazolium hexafluorophosphate is the water flea, Moina macrocopa . This compound has been shown to exhibit high toxicity to M. macrocopa .

Mode of Action

1-Decyl-3-methylimidazolium hexafluorophosphate interacts with its target, M. macrocopa, in a way that significantly inhibits the survivorship, development, and reproduction of the water flea . The long-term exposure to this compound results in these adverse effects .

Biochemical Pathways

macrocopa leads to significant inhibition of the organism’s survivorship, development, and reproduction . This suggests that the compound may interfere with vital biological processes and pathways necessary for the survival and reproduction of the organism.

Pharmacokinetics

macrocopa, it can be inferred that the compound is likely absorbed and distributed within the organism in a manner that allows it to exert its toxic effects .

Result of Action

The result of the action of 1-Decyl-3-methylimidazolium hexafluorophosphate is the significant inhibition of the survivorship, development, and reproduction of M. macrocopa . Furthermore, the compound induces toxic effects in the following generation of M. macrocopa, resulting in the complete cessation of reproduction in the first offspring generation .

Action Environment

The action of 1-Decyl-3-methylimidazolium hexafluorophosphate is influenced by environmental factors. As an ionic liquid, it is known for its stability in the environment . This stability, coupled with its high toxicity, poses potential risks to the aquatic ecosystem .

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

特性

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.F6P/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;1-7(2,3,4,5)6/h12-14H,3-11H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZSRXCEZNETER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049283 | |

| Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Decyl-3-methylimidazolium hexafluorophosphate | |

CAS RN |

362043-46-7 | |

| Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 1-Decyl-3-methylimidazolium hexafluorophosphate highlighted in the research?

A1: The research primarily focuses on the potential of 1-Decyl-3-methylimidazolium hexafluorophosphate as an extraction agent for desulfurization of fuel oil [, ]. It exhibits promising capabilities in removing thiophene from simulated gasoline mixtures.

Q2: How does the structure of 1-Decyl-3-methylimidazolium hexafluorophosphate influence its desulfurization efficiency?

A2: Studies show that increasing the alkyl chain length on the imidazolium ring generally improves the desulfurization efficiency [, ]. 1-Decyl-3-methylimidazolium hexafluorophosphate, with a ten-carbon alkyl chain, demonstrates superior extraction capability compared to its shorter-chain counterparts. This suggests a correlation between the alkyl chain length and the interaction with thiophene, potentially due to enhanced Van Der Waals forces and improved solubility of thiophene in the ionic liquid.

Q3: What are the environmental concerns related to 1-Decyl-3-methylimidazolium hexafluorophosphate?

A4: While the provided research focuses on the compound's application in desulfurization and lubrication, one study investigates the chronic and intergenerational toxic effects of 1-Decyl-3-methylimidazolium hexafluorophosphate on the water flea, Moina macrocopa []. This highlights the need for further research to fully understand the compound's environmental impact and potential risks.

Q4: What are the future directions for research on 1-Decyl-3-methylimidazolium hexafluorophosphate?

A4: Future research should focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。